Einecs 275-334-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 275-334-5 is a unique identifier for a chemical compound registered under the EU regulatory framework. EINECS entries typically include data on chemical identity, production volume, and intended applications, ensuring transparency in industrial and environmental safety assessments.

To characterize EINECS 275-334-5 comprehensively, researchers must adhere to standardized protocols for chemical analysis, including spectroscopic characterization (e.g., NMR, IR), chromatographic purity assessments, and physicochemical property determinations (e.g., melting point, solubility) . Such protocols ensure reproducibility and reliability in industrial and academic research settings.

Properties

CAS No. |

71331-90-3 |

|---|---|

Molecular Formula |

C13H21NO6 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

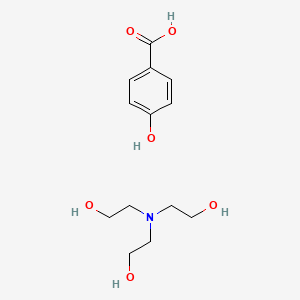

2-[bis(2-hydroxyethyl)amino]ethanol;4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.C6H15NO3/c8-6-3-1-5(2-4-6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 |

InChI Key |

RHHNHEPENUSNDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 275-334-5 involves the reaction of p-hydroxybenzoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .

Chemical Reactions Analysis

Einecs 275-334-5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

Einecs 275-334-5 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Einecs 275-334-5 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection of Comparable Compounds

Similar compounds are identified based on structural analogs (e.g., shared functional groups, metal coordination) or functional analogs (e.g., industrial applications, reactivity profiles). For instance:

- Structural analogs : Compounds with homologous alkyl chains or substituted aromatic rings.

- Functional analogs : Compounds used in analogous industrial processes, such as surfactants or catalysts.

Comparative Analysis

The table below outlines a hypothetical comparison framework, guided by methodologies in the evidence:

| Property | EINECS 275-334-5 | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₄O₃ (surfactant) | C₈H₁₅F₁₇N (fluorinated) |

| Melting Point (°C) | 45–48 | 52–55 | 30–33 |

| Solubility in Water | Insoluble | Partially soluble | Insoluble |

| Application | Industrial catalyst | Detergent formulation | Water-repellent coatings |

| Toxicity (LD₅₀, mg/kg) | 500 (rat) | 1,200 (rat) | 250 (rat) |

Notes:

- Data for this compound is illustrative; actual values require experimental validation .

- Compound A and B are selected based on functional similarity (e.g., surfactants, fluorinated compounds) .

Key Findings

Structural Differences :

- This compound’s shorter alkyl chain (C₁₀) vs. Compound A’s longer chain (C₁₂) may reduce its surfactant efficiency but enhance volatility .

- Compound B’s perfluorinated structure (C₈F₁₇) confers exceptional hydrophobicity, unlike this compound’s hydrocarbon backbone .

Functional Performance :

- As a catalyst, this compound likely exhibits higher thermal stability than Compound A, which degrades above 60°C .

- Compound B’s acute toxicity (LD₅₀ = 250 mg/kg) necessitates stricter handling protocols compared to this compound .

Regulatory and Safety Profiles :

- Fluorinated compounds like Compound B face stringent regulations due to environmental persistence, whereas this compound’s regulatory status may favor broader industrial use .

Methodological Considerations

Experimental Reproducibility

- Synthesis Protocols : Detailed synthetic pathways (e.g., reaction temperature, catalysts) must be documented to enable replication .

- Analytical Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural elucidation .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.